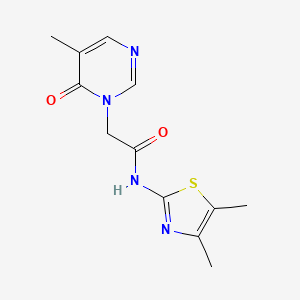

N-(4,5-dimethylthiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-7-4-13-6-16(11(7)18)5-10(17)15-12-14-8(2)9(3)19-12/h4,6H,5H2,1-3H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAMFHUCONBCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CC(=O)NC2=NC(=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethylthiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiazole with 5-methyl-6-oxopyrimidine-1(6H)-yl acetic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dimethylthiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Halogenating agents or nucleophiles like amines and thiols are often used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4,5-dimethylthiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Analogues

The compound’s comparison with structurally similar acetamides highlights key differences in substituents and biological activities:

Key Comparative Insights

Enzyme Inhibition Profiles The target compound’s pyrimidinone and thiazole groups are structurally distinct from the pyridazine () or pyrazoloquinoxaline () cores of other acetamides. These differences likely influence target selectivity; for example, pyrimidinones are associated with kinase or phosphodiesterase inhibition, whereas pyridazines are linked to PRMT5 adaptor interactions . The MAO-A inhibitor in (IC₅₀ = 0.028 mM) demonstrates the impact of bulky aromatic substituents (e.g., chlorophenyl) on enzyme affinity, a feature absent in the target compound .

Antioxidant vs. Enzyme-Targeted Activity

- Coumarin-linked acetamides () exhibit antioxidant properties, likely due to their 2-oxochromen-4-yloxy groups, which stabilize free radicals. The target compound lacks such electron-rich moieties, suggesting divergent biological roles .

Synthetic Accessibility The pyridazine derivative in was synthesized in 79% yield via acid chloride coupling, a method applicable to the target compound. However, the thiazole and pyrimidinone rings may require specialized heterocyclic synthesis steps (e.g., Hantzsch thiazole synthesis) .

Therapeutic Potential Patent compounds () with fluorinated or piperidine groups highlight the role of lipophilic substituents in improving blood-brain barrier penetration or pharmacokinetics. The target compound’s 4,5-dimethylthiazole may enhance metabolic stability compared to simpler acetamides .

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The compound features a thiazole ring and a pyrimidine moiety, which are known for their diverse biological activities. Its molecular structure can be described as follows:

- Molecular Formula : C₁₃H₁₅N₃OS

- Molecular Weight : 255.35 g/mol

- CAS Number : [insert CAS number if available]

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Antiviral Activity

In addition to its antitumor effects, this compound has been evaluated for antiviral activity. Studies suggest that it inhibits the replication of certain viruses, potentially by interfering with viral enzyme functions or host cell interactions. For instance:

- Herpes Simplex Virus (HSV) : The compound showed a notable reduction in viral load in treated cells compared to controls, indicating its potential as an antiviral agent.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest at the G2/M phase, preventing further proliferation.

Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the antitumor efficacy of this compound in murine models bearing xenografts of human tumors. The results indicated:

- Tumor Volume Reduction : Treated groups exhibited a significant reduction in tumor volume compared to control groups.

- Survival Rates : Increased survival rates were observed in treated mice, suggesting a promising therapeutic potential.

Study 2: Safety Profile Assessment

In a separate study focusing on the safety profile of the compound, researchers conducted toxicity assessments in rats. Key findings included:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Body Weight Change (%) | -5% | -3% |

| Hematological Parameters | Normal | Mild Anemia |

| Histopathology | Normal | No Significant Changes |

These results indicate that while there may be some mild toxicity, the overall safety profile appears favorable for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.